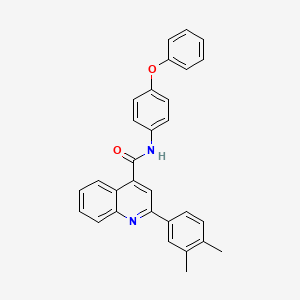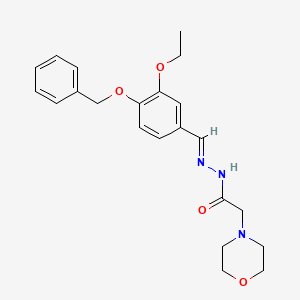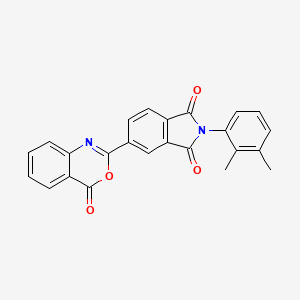![molecular formula C20H19N3O5S2 B11664085 2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step might involve a condensation reaction with a trimethoxybenzaldehyde derivative.
Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.
Final Acetylation: The final step often involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiazolidine and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, such compounds are studied for their potential therapeutic effects. They might be explored as candidates for drug development, particularly in targeting specific biological pathways.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The trimethoxyphenyl group may enhance binding affinity and specificity, while the pyridine ring can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Pyridine Derivatives: Compounds with pyridine rings are widely studied for their diverse biological activities.
Trimethoxyphenyl Compounds: These compounds are often explored for their potential anticancer and anti-inflammatory effects.
Uniqueness
What sets 2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)ACETAMIDE apart is the combination of these three functional groups in a single molecule. This unique structure may confer a distinct set of biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O5S2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H19N3O5S2/c1-26-13-8-12(9-14(27-2)18(13)28-3)10-15-19(25)23(20(29)30-15)11-17(24)22-16-6-4-5-7-21-16/h4-10H,11H2,1-3H3,(H,21,22,24)/b15-10- |
InChI Key |
LCVIWWHFWPQXPO-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11664004.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
